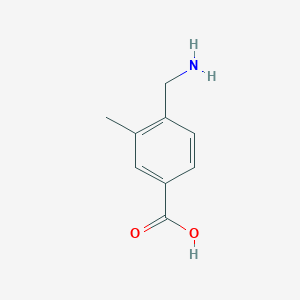

4-(Aminomethyl)-3-methylbenzoic acid

Description

Properties

IUPAC Name |

4-(aminomethyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZUHCPDFVCBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

A primary route involves the reduction of nitro-substituted precursors. For example, 3-methyl-4-nitrobenzoic acid undergoes hydrogenation using palladium on activated charcoal (Pd/C) under hydrogen pressure. Key conditions include:

-

Solvent : Methanol or aqueous methanol.

-

Temperature : 60°C under 5250 Torr H₂ pressure for 10 hours .

Mechanistic Insight :

The nitro group (-NO₂) is reduced to an amine (-NH₂), while the methyl group at the 3-position remains intact. This method is favored for its simplicity and scalability, though steric effects from the methyl group may necessitate prolonged reaction times.

Byproduct Management :

Unreacted nitro compounds and over-reduced intermediates (e.g., hydroxylamines) are minimized by optimizing H₂ pressure and catalyst loading .

Reductive Amination of Aldehyde Intermediates

Methyl 4-formyl-3-methylbenzoate (CAS: 24078-24-8) serves as a key intermediate. The aldehyde group undergoes reductive amination using ammonia and hydrogen:

-

Reagents : NH₃ (aqueous or gaseous), H₂ (10–21 kg/cm² pressure) .

-

Catalyst : Ruthenium on carbon (Ru/C) or Pd/C.

Reaction Pathway :

-

Oxime Formation : The aldehyde reacts with hydroxylamine to form an oxime.

-

Reduction : Catalytic hydrogenation converts the oxime to the primary amine.

Challenges :

-

Competing hydrolysis of the ester group requires pH control (NaOH or KOH) .

-

Byproducts like 4-hydroxymethylbenzoic acid (3.6%) and 4-methylbenzoic acid (2.5%) arise from over-reduction or decarbonylation .

Multi-Step Synthesis from o-Toluidine Derivatives

A patent-derived approach (US20030065211A1) outlines a sequence starting from o-toluidine :

-

Acylation : Reaction with butyryl chloride to form N-(2-methylphenyl)butanamide .

-

Bromination : Introduces a bromine atom at the 4-position.

-

Carbonylation : Palladium-catalyzed reaction with CO and methanol yields the methyl ester.

-

Hydrolysis : Acidic or basic conditions cleave the ester to the carboxylic acid .

Key Parameters :

-

Bromination efficiency depends on acetic acid as the solvent and controlled Br₂ addition.

-

Carbonylation requires Pd catalysts (e.g., Pd(OAc)₂) and ligands for regioselectivity .

Comparative Analysis of Methodologies

Efficiency Metrics :

-

Catalytic Hydrogenation offers the highest yield but requires specialized equipment for high-pressure H₂.

-

Reductive Amination is more versatile for introducing the aminomethyl group but demands rigorous pH control.

Optimization Strategies and Industrial Scalability

Catalyst Selection :

-

Pd/C vs. Ru/C : Pd/C provides faster kinetics for nitro reductions, while Ru/C tolerates higher temperatures in reductive amination .

-

Alkali Additives : NaOH (0.2–1.0 eq) suppresses dimer formation during hydrogenation .

Process Intensification :

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.

Nucleophiles: Such as alkyl halides for substitution reactions

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

Medicinal Applications

1. Antifibrinolytic Agent

4-(Aminomethyl)-3-methylbenzoic acid has been identified as an effective antifibrinolytic agent, which is crucial in preventing excessive bleeding during surgical procedures. It acts as a competitive inhibitor of the peptide transporter PepT1, enhancing its therapeutic potential in various medical applications .

2. Treatment of Gastric Ulcers

This compound serves as a key raw material for the synthesis of cetraxate, a medication used to treat gastric ulcers. Cetraxate functions by inhibiting gastric acid secretion, promoting healing of the gastric mucosa .

Polymer Science Applications

1. Monomer for Polymer Synthesis

this compound is utilized as a monomer in the preparation of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. The compound's functional groups allow for further chemical modifications, making it versatile for creating specialized polymeric materials .

Case Study 1: Development of Antifibrinolytic Formulations

A study investigated the efficacy of formulations containing this compound in reducing blood loss during surgical interventions. Results indicated that patients receiving this compound demonstrated significantly lower fibrinolysis markers compared to controls, highlighting its potential in clinical settings.

Case Study 2: Polymer Blends for Enhanced Properties

Research focused on blending this compound with other polymers to create composites with improved mechanical properties. The study showed that incorporating this compound increased tensile strength and flexibility, making it suitable for applications in biomedical devices and packaging materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Antifibrinolytic agent | Reduces bleeding during surgeries |

| Treatment for gastric ulcers | Promotes healing of gastric mucosa | |

| Polymer Science | Monomer for polymer synthesis | Enhances mechanical properties and thermal stability |

| Component in composite materials | Improves tensile strength and flexibility |

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. As an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action is crucial in controlling bleeding disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Aminomethyl)-3-methylbenzoic acid with structurally related benzoic acid derivatives, highlighting key differences in substituents, physical properties, and applications:

Structural and Functional Differences

- Substituent Effects: The aminomethyl group in this compound enhances nucleophilicity compared to the amino (-NH2) group in 4-Amino-3-methylbenzoic acid, making it more reactive in conjugation reactions (e.g., oligonucleotide coupling) . Esterification: 3-Aminomethylbenzoic acid methyl ester hydrochloride features a methyl ester group, improving solubility in non-polar solvents for ester hydrolysis studies .

Physicochemical Properties

- Melting Points: The exceptionally high melting point of this compound (>300°C) suggests strong intermolecular hydrogen bonding due to the aminomethyl and carboxylic acid groups, whereas 4-Amino-3-methylbenzoic acid melts at 245–248°C, reflecting reduced hydrogen-bonding capacity .

- Solubility: The aminomethyl group in the target compound likely enhances water solubility compared to derivatives with non-polar substituents (e.g., 4-(3-Carboxyphenyl)-3-methylbenzoic acid) .

Biological Activity

4-(Aminomethyl)-3-methylbenzoic acid (also known as PAMBA) is a compound with notable biological activities. Its structure consists of a benzoic acid core with an amino group and a methyl group that contribute to its chemical properties and biological functions. This article reviews the biological activity of PAMBA, focusing on its mechanisms, applications in medicine, and relevant research findings.

- Molecular Formula: C₈H₉NO₂

- Molecular Weight: 151.16 g/mol

- CAS Number: 2486-70-6

Biological Activity Overview

PAMBA has been studied for various biological activities, including:

- Antifibrinolytic Activity: PAMBA acts as a weak competitive inhibitor of plasminogen activation, making it useful in treating conditions associated with excessive bleeding. It is classified as a type II antifibrinolytic agent, which is particularly relevant in managing fibrotic skin disorders such as Peyronie’s disease .

- Cellular Potency: The compound has been shown to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels, indicating potential therapeutic applications in cystic fibrosis .

- GPR54 Agonistic Activity: PAMBA exhibits agonistic activity at GPR54, a G protein-coupled receptor involved in various physiological processes, including reproductive functions .

The biological effects of PAMBA are primarily mediated through its interaction with specific molecular targets:

- Plasminogen Inhibition: By inhibiting plasminogen activation, PAMBA reduces fibrinolysis, thereby enhancing clot stability and promoting hemostasis.

- Receptor Modulation: The agonistic action at GPR54 suggests that PAMBA may influence signaling pathways related to growth and reproductive health.

Case Studies and Experimental Data

-

Hemostatic Activity:

- A study evaluated the hemostatic effects of PAMBA in comparison to other antifibrinolytic agents. Results indicated that while PAMBA was effective, its potency was lower than that of established agents like tranexamic acid .

- The study included tests for thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (aPTT), revealing that PAMBA's presence led to a decreased aPTT compared to controls.

- Cellular Studies:

- Synthetic Applications:

Comparative Analysis

The following table summarizes the comparative biological activities of PAMBA with similar compounds:

| Compound Name | Activity Type | Potency Level |

|---|---|---|

| This compound (PAMBA) | Antifibrinolytic, GPR54 Agonist | Moderate |

| Tranexamic Acid | Antifibrinolytic | High |

| Aminocaproic Acid | Antifibrinolytic | Moderate |

| 4-Aminobenzoic Acid | Antifibrinolytic | Low |

Q & A

What are the optimal synthetic routes for introducing the aminomethyl group at the 4-position of 3-methylbenzoic acid?

The aminomethyl group can be introduced via reductive amination or nucleophilic substitution. For example, in related benzoic acid derivatives, coupling reactions using tert-butyl aminobenzoate intermediates under mild conditions (45°C, 1–2 hours) have achieved quantitative yields . Reaction optimization should consider steric hindrance from the 3-methyl group, which may necessitate catalysts like palladium or nickel to enhance regioselectivity. Purification via column chromatography or recrystallization (using ethanol/hexane mixtures) is recommended to isolate the product .

How can contradictions in spectral data (e.g., NMR, IR) for this compound be resolved?

Discrepancies in spectral assignments often arise from tautomerism or solvent effects. For instance, proton NMR signals for the aminomethyl group may split due to hydrogen bonding in polar solvents like DMSO-d6 . To resolve ambiguities:

- Perform variable-temperature NMR to identify dynamic equilibria.

- Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., using B3LYP/6-31G* basis sets) to validate peak assignments .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

What computational strategies are suitable for studying its binding interactions with proteins like urokinase?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) are widely used. Key steps include:

- Parameterization of the ligand using GAFF force fields and AM1-BCC charges to ensure accurate force field representation .

- Validation of docking poses against X-ray crystallographic data (e.g., PDB ID: 3KGP) to ensure binding mode reproducibility .

- Free energy calculations (MM/PBSA or MM/GBSA) to quantify binding affinities and identify critical residues in the protein-ligand interface .

How do structural modifications (e.g., halogenation, methylation) impact its biological activity?

Substituent effects can be systematically evaluated using structure-activity relationship (SAR) studies. For example:

- Halogenation at the 5-position may enhance binding to hydrophobic enzyme pockets (observed in chlorinated analogs with improved IC50 values) .

- Methylation at the 3-position increases steric bulk, potentially reducing off-target interactions but also limiting solubility .

- Quantum mechanical calculations (e.g., electrostatic potential maps) can predict electronic effects of substituents on reactivity .

What experimental controls are critical for assessing its enzyme inhibition efficacy?

- Positive controls : Use known inhibitors (e.g., 4-(aminomethyl)benzoic acid derivatives with established IC50 values) to validate assay conditions .

- Negative controls : Include reactions without the compound or enzyme to rule out non-specific binding.

- Dose-response curves : Generate data across a 10-point concentration range (e.g., 0.1–100 µM) to calculate precise inhibition constants (Ki) .

- Thermodynamic validation : Perform isothermal titration calorimetry (ITC) to confirm enthalpy-driven binding .

How can its stability under physiological conditions be evaluated?

- pH stability : Incubate the compound in buffers mimicking physiological pH (e.g., pH 7.4 PBS) and analyze degradation via HPLC over 24–72 hours .

- Plasma stability : Expose the compound to human plasma at 37°C and quantify remaining intact molecules using LC-MS/MS .

- Light/thermal stability : Store samples under accelerated conditions (40°C, 75% RH) and monitor decomposition by TLC or NMR .

What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- HPLC-DAD/UV : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities .

- LC-HRMS : Identify impurities with mass accuracy <5 ppm, focusing on common by-products like methyl ester derivatives or oxidized analogs .

- 1H-13C HSQC NMR : Detect low-abundance impurities (<0.1%) by correlating proton and carbon shifts .

How can its potential as a building block for metal-organic frameworks (MOFs) be explored?

- Coordination studies : Screen metal ions (e.g., Zn²⁺, Cu²⁺) for carboxylate and aminomethyl group binding using FT-IR and X-ray crystallography .

- Porosity analysis : Perform nitrogen adsorption/desorption isotherms to measure surface area and pore size distribution in synthesized MOFs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.